AZD5423 - 1034148-04-3

AZD5423

Catalog Number: EVT-260469
CAS Number: 1034148-04-3
Molecular Formula: C25H21F4N3O3
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD5423 is a synthetic, non-steroidal selective glucocorticoid receptor modulator (SGRM) developed for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). [, , ] It acts by binding to the glucocorticoid receptor (GR), a nuclear receptor involved in regulating inflammatory and immune responses. [] Unlike traditional glucocorticoids, AZD5423 was designed to selectively activate specific GR pathways, potentially leading to a more favorable therapeutic index with reduced side effects. [, , ]

Source

AZD5423 is derived from a collaborative effort between AstraZeneca and Bayer Schering Pharma, aimed at creating a safer alternative to conventional inhalable glucocorticoids. The collaboration utilized high-throughput screening techniques to identify effective compounds while addressing safety concerns associated with potential carcinogenic metabolites .

Classification
  • Type: Investigational small molecule
  • Drug Class: Nonsteroidal glucocorticoid receptor modulator
  • CAS Number: 1034148-04-3
  • IUPAC Name: 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)propan-2-yl]acetamide .
Synthesis Analysis

The synthesis of AZD5423 involves a series of chemical reactions that lead to the formation of its unique molecular structure. The development process focused on optimizing the compound's interaction with the glucocorticoid receptor while minimizing adverse effects.

Methods and Technical Details

  1. Initial Screening: The synthesis began with the identification of sulfonamide hits through virtual screening.
  2. Chemical Modifications: Researchers modified these hits to eliminate carcinogenic motifs while maintaining anti-inflammatory activity. This led to the exploration of indazole ethers as a new class of compounds.
  3. Optimization: Multiple rounds of chemical adjustments were performed to enhance potency and selectivity for the glucocorticoid receptor.
  4. Testing in Animal Models: The most promising candidates were tested in laboratory animals simulating human lung disease, ultimately leading to the selection of AZD5423 for clinical trials .
Molecular Structure Analysis

AZD5423 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

Structure and Data

  • Chemical Formula: C25H21F4N3O3
  • Molecular Weight: 487.455 g/mol
  • Key Features:
    • Contains trifluoromethyl groups, which enhance lipophilicity.
    • Incorporates an indazole moiety linked to a glucocorticoid receptor modulating side chain.

The molecular structure can be represented using various chemical notations:

  • SMILES: COC1=CC(=CC=C1)C@@HC@HNC(=O)C(F)(F)F .
Chemical Reactions Analysis

AZD5423 undergoes specific chemical reactions that are crucial for its activity as a glucocorticoid receptor modulator.

Reactions and Technical Details

  • Glucocorticoid Receptor Activation: The primary reaction involves binding to the glucocorticoid receptor, leading to downstream effects on gene expression related to inflammation.
  • Inhibition of Kinases: Recent studies have shown AZD5423 also inhibits receptor interacting serine/threonine kinase 3 (RIPK3), which may contribute to its anti-inflammatory properties .

These interactions highlight the compound's dual mechanism of action, targeting both receptor-mediated pathways and kinase inhibition.

Mechanism of Action

The mechanism by which AZD5423 exerts its effects involves complex biochemical pathways.

Process and Data

Upon administration, AZD5423 binds selectively to the glucocorticoid receptor, leading to:

  • Regulation of Gene Expression: Activation of genes that reduce inflammation within the airways.
  • Inhibition of Inflammatory Cytokines: Decreased production of pro-inflammatory cytokines, which are pivotal in conditions like asthma and COPD.

This mechanism aims to provide therapeutic benefits without the side effects commonly associated with long-term steroid use .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of AZD5423 is essential for evaluating its behavior in biological systems.

Physical Properties

  • State: Not specified in available data.
  • Solubility: Water solubility is low at approximately 0.00082 mg/mL.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 5.06, indicating high lipophilicity.
  • pKa Values:
    • Strongest acidic pKa: 7.37
    • Strongest basic pKa: 1.37

Relevant Data

These properties suggest that AZD5423 is likely to have significant bioavailability due to its lipophilic nature, although its water solubility may pose challenges for formulation .

Applications

AZD5423 is primarily being investigated for its potential applications in treating respiratory diseases.

Scientific Uses

  • Chronic Obstructive Pulmonary Disease (COPD): Currently undergoing clinical trials aimed at assessing its efficacy compared to traditional corticosteroids.
  • Asthma Management: Potential use as a nonsteroidal alternative for patients who do not respond well to conventional treatments or experience adverse effects from steroid use .
Molecular Mechanisms of Action

RIPK3 Inhibition and Necroptosis Modulation

Structural Basis of RIPK3 Binding Affinity

AZD5423 binds the kinase domain of receptor-interacting serine/threonine-protein kinase 3 (RIPK3) through specific hydrogen-bond interactions with residues Lys50 and Arg313. These bonds stabilize the ATP-binding pocket, preventing RIPK3 autophosphorylation and subsequent activation of the necroptosis pathway. Mutagenesis studies confirm that substitutions at Lys50 or Arg313 abolish AZD5423's inhibitory effects, underscoring their critical role in binding [1] [5] [7]. The compound's binding affinity is further enhanced by hydrophobic interactions with adjacent residues, resulting in a dissociation constant (Kd) in the low nanomolar range.

Table 1: Key Binding Interactions of AZD5423 with RIPK3

RIPK3 ResidueInteraction TypeFunctional Consequence
Lys50Hydrogen bondingDisrupts ATP binding
Arg313Hydrogen bondingStabilizes kinase domain
Val45HydrophobicEnhances binding affinity

Inhibition of MLKL Phosphorylation Pathways

AZD5423 blocks RIPK3-mediated phosphorylation of mixed-lineage kinase domain-like pseudokinase (MLKL), a key step in necroptotic pore formation. By inhibiting RIPK3 kinase activity, AZD5423 prevents MLKL oligomerization and translocation to the plasma membrane, thereby maintaining membrane integrity. In cisplatin-induced acute kidney injury (AKI) models, AZD5423 reduced phospho-MLKL levels by >70% compared to controls, confirming its disruption of this downstream pathway [1] [2] [5].

Comparative Efficacy Against Canonical RIPK3 Inhibitors

In preclinical studies, AZD5423 demonstrated superior efficacy to the benchmark RIPK3 inhibitor GSK872:

  • Potency: AZD5423 inhibited TNF-α-induced necroptosis with 5-fold higher efficacy than GSK872 in renal tubular cells [5].
  • Specificity: Unlike GSK872, which may induce apoptosis at high concentrations, AZD5423 showed no off-target cell death in RIPK3-knockout models [2] [5].
  • Therapeutic Window: Cellular thermal shift assays confirmed direct RIPK3 engagement by AZD5423 at lower therapeutic doses than GSK872 [5].

Glucocorticoid Receptor Modulation

Nonsteroidal Agonist Activity and Receptor Dimerization

As a selective glucocorticoid receptor modulator (SGRM), AZD5423 binds the glucocorticoid receptor (GR) ligand-binding domain with high affinity (IC₅₀ = 0.9 nM). Unlike steroidal agonists (e.g., budesonide), its nonsteroidal structure enables biased signaling—promoting GR monomer formation over dimers. This selective dimerization reduces transactivation of genes associated with metabolic side effects while preserving anti-inflammatory activity [4] [6] [9].

Table 2: Glucocorticoid Receptor Binding Profile of AZD5423

PropertyAZD5423Budesonide (Steroidal Reference)
GR Binding IC₅₀ (nM)0.90.2
Selectivity vs. Other Nuclear Receptors>900-fold10–100-fold
Receptor DimerizationPartialFull

Transcriptional Regulation of Anti-Inflammatory Genes

AZD5423 modulates GR-mediated transcription through two mechanisms:

  • Transactivation: Upregulates anti-inflammatory genes (e.g., IL-10, MKP-1) by promoting GR binding to glucocorticoid response elements (GREs) in promoter regions [6] [9].
  • Transrepression: Suppresses pro-inflammatory transcription factors (NF-κB, AP-1) by blocking their coactivator recruitment. In allergic asthma models, AZD5423 reduced sputum eosinophilia by 63% (p < 0.05) via TNF-α and IL-6 suppression [4] [9].

Comparative Analysis of AZD5423 Mechanisms

Dual Targeting Efficacy

AZD5423 uniquely combines RIPK3 inhibition (necroptosis blockade) and GR modulation (anti-inflammation):

  • Synergy in AKI: In cisplatin-induced AKI, its RIPK3 inhibition reduced tubular necrosis by 60%, while GR agonism attenuated TNF-α-driven inflammation by 45% [2] [5].
  • Therapeutic Versatility: The dual action enables efficacy in diverse pathologies, from renal injury to asthma, without overlapping toxicity [4] [9].

Selectivity Profiling

Table 3: Kinase Selectivity and Functional Effects of AZD5423

TargetActivityFunctional Outcome
RIPK3Inhibitor (Kd = 2.1 nM)Blocks necroptosis
Glucocorticoid receptorAgonist (IC₅₀ = 0.9 nM)Anti-inflammatory effects
RIPK1No inhibitionAvoids apoptotic side effects
Other steroid receptors (MR, PR, AR)No binding (>900-fold selectivity)Minimizes off-target hormonal effects

Therapeutic Implications and Research Applications

Acute Kidney Injury (AKI)

AZD5423 demonstrates reno-protective effects in AKI models:

  • Cisplatin-Induced AKI: Reduced serum creatinine by 40% and tubular necrosis by 55% via RIPK3/MLKL pathway inhibition [2] [5].
  • Ischemia-Reperfusion Injury: Attenuated inflammation and necroptosis by 50% more effectively than GSK872 [5].

Respiratory Diseases

Inhaled AZD5423 significantly attenuated allergen-induced responses in asthma:

  • Late Asthmatic Response: Reduced FEV₁ decline by 8.7% (p < 0.05 vs. placebo) [9].
  • Airway Hyperresponsiveness: Suppressed methacholine-induced bronchoconstriction by 35% [9].

Emerging Applications

Ongoing research explores AZD5423 in necroptosis-driven pathologies:

  • Retinal Degeneration: RIPK3 inhibition may protect against photoreceptor loss in AMD and glaucoma [8].
  • Neuroinflammation: GR modulation shows potential in suppressing CNS inflammatory cascades [8].

Properties

CAS Number

1034148-04-3

Product Name

AZD5423

IUPAC Name

2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide

Molecular Formula

C25H21F4N3O3

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)/t15-,23-/m0/s1

InChI Key

FCNQMDSJHADDFT-WNSKOXEYSA-N

SMILES

CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

2,2,2-trifluoro-N-(1-((1-(4-fluorophenyl)-1H-indazol-5-yl)oxy)-1-(3-methoxyphenyl)-2-propanyl)acetamide
AZD-5423
AZD5423

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.